N-(4-benzyloxan-4-yl)morpholine-4-carboxamide
Description
N-(4-benzyloxan-4-yl)morpholine-4-carboxamide is a chemical compound that features a morpholine ring substituted with a benzyloxan group and a carboxamide functional group
Properties
IUPAC Name |
N-(4-benzyloxan-4-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(19-8-12-22-13-9-19)18-17(6-10-21-11-7-17)14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALKRCNZHMZXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2)NC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-benzyloxan-4-yl)morpholine-4-carboxamide typically involves the reaction of morpholine with a benzyloxan derivative under specific conditions. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-benzyloxan-4-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxan group can be oxidized to form corresponding oxides.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the morpholine ring.
Major Products:
Oxidation: Formation of benzyloxan oxides.
Reduction: Formation of N-(4-benzyloxan-4-yl)morpholine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N-(4-benzyloxan-4-yl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-benzyloxan-4-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The benzyloxan group may facilitate binding to certain enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and stability. The carboxamide group may participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
N-Phenyl-morpholine-4-carboxamide: Similar structure but with a phenyl group instead of a benzyloxan group.
N-(4-methoxyphenyl)morpholine-4-carboxamide: Contains a methoxyphenyl group instead of a benzyloxan group.
Uniqueness: N-(4-benzyloxan-4-yl)morpholine-4-carboxamide is unique due to the presence of the benzyloxan group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
